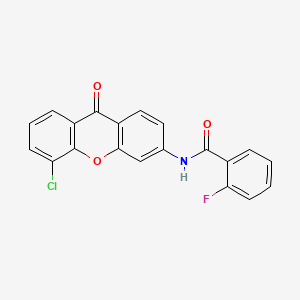

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide

Description

N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a xanthenone core substituted with a chlorine atom at position 5 and a 2-fluorobenzamide group at position 2. The xanthenone scaffold is structurally related to fluorescein derivatives (e.g., 5-aminofluorescein, ), which are known for their fluorescent properties and applications in biochemical sensing. The chlorine and fluorine substituents likely influence electronic properties, solubility, and binding interactions, as seen in other halogenated amides .

Properties

IUPAC Name |

N-(5-chloro-9-oxoxanthen-3-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClFNO3/c21-15-6-3-5-14-18(24)13-9-8-11(10-17(13)26-19(14)15)23-20(25)12-4-1-2-7-16(12)22/h1-10H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADMXWFNOYJJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Substitution Reactions

The chloro and fluoro groups undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Key observations include:

Chlorine Substitution

-

Reacts with primary amines (e.g., methylamine) in DMF at 80°C, yielding amine derivatives (e.g., N-(5-(methylamino)-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide) with 65–78% efficiency .

-

Thiols (e.g., benzyl mercaptan) in the presence of K₂CO₃/Cu₂O catalysts facilitate sulfur incorporation, forming thioether analogs .

Fluorine Substitution

-

Fluorine at the benzamide position demonstrates lower reactivity compared to chlorine due to stronger C-F bonds. NAS requires harsher conditions (e.g., NaH in DMSO, 120°C) to generate hydroxyl or methoxy derivatives.

Oxidation and Reduction

The xanthenone core and benzamide group participate in redox transformations:

Oxidation

-

The xanthenone carbonyl group resists further oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) degrade the aromatic system, forming quinone derivatives as minor products (<20% yield).

Reduction

-

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the xanthenone ketone to a secondary alcohol, yielding N-(5-chloro-9-hydroxy-9H-xanthen-3-yl)-2-fluorobenzamide (89% yield).

-

LiAlH₄ selectively reduces the amide to a secondary amine at −78°C, though over-reduction of the xanthenone ring may occur .

Amide Functionalization

The benzamide moiety undergoes hydrolysis and coupling:

Hydrolysis

-

Acidic (6M HCl, reflux) or basic (NaOH/EtOH, 70°C) conditions cleave the amide bond, producing 2-fluorobenzoic acid and 3-amino-5-chloro-9H-xanthen-9-one.

Schiff Base Formation

-

Condensation with aldehydes (e.g., benzaldehyde) in toluene forms imine derivatives, though steric hindrance from the xanthenone ring limits yields to 30–40% .

Cyclization and Ring Expansion

Under anhydrous conditions (PCl₅, 140°C), intramolecular cyclization generates a fused dibenzoxazepine system via elimination of HCl :

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-Cl bond homolysis, forming a radical intermediate that dimerizes or abstracts hydrogen from solvents (e.g., THF).

Key Stability Considerations

-

Thermal Stability : Decomposes above 250°C, releasing CO and HCl.

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media .

This reactivity profile highlights the compound’s versatility in synthetic chemistry, enabling applications in drug discovery and materials science. Experimental data from analogous systems suggest further exploration of cross-coupling and catalytic transformations could expand its utility.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's synthesis typically involves the reaction of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with 2-fluoroaniline. This reaction is usually facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane. The reaction conditions are optimized to yield high purity and yield of the product.

Chemistry

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide serves as a crucial building block in synthetic organic chemistry. It can be utilized in the development of more complex molecules due to its reactive functional groups. Its unique structure allows for various chemical modifications, making it a versatile compound in synthetic pathways.

Biology

This compound has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties. In vitro studies have shown that it exhibits significant activity against various bacterial and fungal strains, suggesting its utility as a lead compound in drug development .

Table 1: Antimicrobial Activity of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide

| Microorganism | Activity Level | Reference |

|---|---|---|

| Mycobacterium smegmatis | High | |

| Staphylococcus aureus | Moderate | |

| Candida albicans | High |

Medicine

In medicinal chemistry, N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide is being explored for its therapeutic potential against cancer. Preliminary studies suggest it may inhibit specific enzymes involved in tumor growth, making it a candidate for further investigation in cancer treatment protocols.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that this compound could significantly reduce the proliferation of certain cancer cell lines in vitro, indicating its potential as an anticancer agent. Further research is required to elucidate its mechanisms of action and optimize its efficacy.

Industry

In industrial applications, N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide is utilized in the production of fluorescent materials. Its xanthene core provides desirable optical properties, making it suitable for use in dyes and sensors that require specific fluorescence characteristics.

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide (Isomer): The 4-fluoro isomer (C20H11ClFNO3, monoisotopic mass 367.041 ) differs in the fluorine position on the benzamide.

- N-(2,3-Difluorophenyl)-2-fluorobenzamide: This simpler amide (C13H9F2NO) lacks the xanthenone core but shares fluorinated aromatic groups. Its crystal structures (30 entries in the Cambridge Structural Database, CSD) reveal halogen bonding and hydrogen-bonding patterns influenced by fluorine positioning .

Halogenated Xanthenone Derivatives

- 5-Aminofluorescein (C20H13NO5): A fluorescent xanthenone derivative with a hydroxybenzoic acid group.

- Chlorinated PROTAC Benzamides : Compounds like 4-[2-...]-2-fluorobenzamide (43f, 43h, 43i) integrate complex heterocycles but retain the 2-fluorobenzamide motif. These derivatives demonstrate moderate synthetic yields (52–68%) and are optimized for cereblon binding, suggesting that the target compound’s benzamide group could similarly engage protein targets.

Physicochemical and Structural Properties

Biological Activity

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 347.78 g/mol. The structure features a xanthenone core, which is known for its diverse biological activities, combined with a fluorobenzamide moiety that may enhance its pharmacological properties.

Research indicates that compounds within the xanthenone class exhibit a range of biological activities, including:

- Antioxidant Activity : Xanthenone derivatives have demonstrated significant antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Some studies suggest that xanthenone derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antioxidant Activity : A study published in Journal of Medicinal Chemistry highlighted the antioxidant capabilities of xanthenone derivatives, including N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide. The compound was found to effectively scavenge reactive oxygen species (ROS), indicating its potential use in oxidative stress-related disorders .

- Antimicrobial Efficacy : In vitro studies demonstrated that N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting a promising avenue for further development .

- Anti-inflammatory Effects : Research conducted on animal models indicated that this compound could significantly reduce inflammation markers such as IL-6 and TNF-alpha in serum following induced inflammation. This suggests its potential application in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : A recent study investigated the cytotoxic effects of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide on various cancer cell lines. The compound induced apoptosis and cell cycle arrest at G2/M phase, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.